molecular formula C13H20O B162531 4-Heptylphenol CAS No. 1987-50-4

4-Heptylphenol

Cat. No. B162531
CAS RN: 1987-50-4
M. Wt: 192.3 g/mol
InChI Key: KNDDEFBFJLKPFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 4-Heptylphenol consists of a phenol group with a heptyl chain attached at the 4-position . The molecular weight is 192.30 g/mol .

Scientific Research Applications

Environmental Toxicity and Marine Impact

  • Acute Toxicity in Marine Life : 4-Heptylphenol (4-HP) exhibits moderate hydrophobicity and toxicity in juvenile Atlantic cod. It is slowly biodegraded in marine environments, with a half-life of approximately 13 hours, and tends to accumulate in the gastrointestinal system of fish (Tollefsen et al., 1998).

Effects on Human Health and Endocrine System

  • Endocrine Disruption in Humans : A study on estrogen-responsive genes in breast cancer cells treated with various alkylphenols, including 4-Heptylphenol, identified changes in genes related to proliferation, transcription, and transport, suggesting potential endocrine-disrupting activity (Terasaka et al., 2006).

Bioaccumulation and Environmental Persistence

  • Bioaccumulation in Marine Animals : 4-Heptylphenol shows significant bioaccumulation in marine organisms like shrimps and mussels. The bioconcentration factor in fish and mussels is notably high, indicating a strong tendency for accumulation in these organisms (Ekelund et al., 1990).

Placental Transfer

  • Crossing the Human Placenta : Research on human placentae exposed to 4-Heptylphenol found that it can transfer across the human placenta, although the rate is relatively slow. This raises concerns about potential impacts on fetal development (Balakrishnan et al., 2011).

Detection and Analysis Methods

  • Isolation and Purification : Studies have developed methods for isolating and purifying 4-Heptylphenol from water and biological samples. Techniques like solid-phase extraction and high-performance liquid chromatography are used for detection and quantification (Gadzała-Kopciuch et al., 2008).

Metabolism and Toxicity

  • Metabolism in Humans and Rats : The metabolic fate of 4-Heptylphenol in human and rat liver microsomes has been studied, identifying various metabolites that could serve as biomarkers for exposure assessment (Ye et al., 2007).

Impact on Aquatic Life

  • Effects on Zebrafish Gene Expression : Exposure to 4-Heptylphenol in male zebrafish resulted in altered expression patterns of genes involved in oxidative stress, energy metabolism, and lipid metabolism. This indicates a significant impact on aquatic life at the genetic level (Ruggeri et al., 2008).

Environmental Degradation

  • Photodegradation in Soil : The degradation of 4-Heptylphenol in biosolids applied to soil under artificial sunlight has been studied, showing significant reduction under photolysis conditions. This research is vital for understanding the environmental fate of 4-Heptylphenol in land applications (Xia & Jeong, 2004).

Soil Microbial Activity

  • Impact on Soil Health : Studies on the impact of 4-Heptylphenol on microbial activities in soils suggest its presence can alter carbon and nitrogen mineralization, affecting overall soil health (Hseu, 2006).

Biomonitoring and Exposure Assessment

  • Biomonitoring in Humans : Research on bisphenol A, 4-t-octylphenol, and 4-nonylphenol, including 4-Heptylphenol, highlights the need for accurate determination in biological media to assess human exposure and associated health risks (Asimakopoulos et al., 2012).

Safety And Hazards

4-Heptylphenol is classified as Acute Tox. 4 Oral, Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, and Skin Irrit. 2 . It is harmful if swallowed, causes skin and eye irritation, and is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

4-heptylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-2-3-4-5-6-7-12-8-10-13(14)11-9-12/h8-11,14H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDDEFBFJLKPFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2037714
Record name 4-Heptylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2037714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Heptylphenol

CAS RN

1987-50-4, 72624-02-3
Record name 4-n-Heptylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1987-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Heptylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001987504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, heptyl derivs.
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072624023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Heptylphenol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03941
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Phenol, 4-heptyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Heptylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2037714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, heptyl derivs.
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.745
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-heptylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.239
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-HEPTYLPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I743Z35DVB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Heptylphenol
Reactant of Route 2
Reactant of Route 2
4-Heptylphenol
Reactant of Route 3
Reactant of Route 3
4-Heptylphenol
Reactant of Route 4
Reactant of Route 4
4-Heptylphenol
Reactant of Route 5
Reactant of Route 5
4-Heptylphenol
Reactant of Route 6
Reactant of Route 6
4-Heptylphenol

Citations

For This Compound
194
Citations
KE Tollefsen, K Ingebrigtsen, AJ Olsen… - … and Chemistry: An …, 1998 - Wiley Online Library
… The n‐octanol/water partition coefficient of 4‐heptylphenol (4‐HP) was estimated by a high‐performance liquid chromatographic correlation analysis. Acute toxicity and toxicokinetics of …
Number of citations: 45 setac.onlinelibrary.wiley.com
M Petrovic, S Lacorte, P Viana, D Barcelo - Journal of Chromatography A, 2002 - Elsevier
… To check the influence of ion suppression on the MS detection of target compounds, 4-heptylphenol was used as an internal standard for NI mode. Under PI conditions, no internal …
Number of citations: 142 www.sciencedirect.com
E Pérez-Albaladejo, S Lacorte, C Porte - Toxicological Sciences, 2019 - academic.oup.com
Alkylphenols (APs) are a diverse class of chemicals that can cross the placental barrier and interfere with embryonic and fetal development. This work investigates the comparative …
Number of citations: 24 academic.oup.com
K Inumaru, T Nakano, S Yamanaka - Microporous and mesoporous …, 2006 - Elsevier
… It should be noted that alkylanilines are much more hydrophilic than alkylphenols when their alkyl groups are the same [41] (ie 4-heptylaniline and 4-heptylphenol in this study). The …
Number of citations: 26 www.sciencedirect.com
S Fouyet, E Olivier, P Leproux, M Dutot, P Rat - Cells, 2022 - mdpi.com
… The P2X7 receptor was activated by all the tested EDCs except one (4-heptylphenol) in JEG-Tox cells. As the P2X7 cell death receptor is known to trigger apoptosis, we studied …
Number of citations: 11 www.mdpi.com
KJ Choi, SG Kim, CW Kim, JK Park - Korean Journal of Chemical …, 2006 - Springer
… The removal efficiency of 4-octylphenol was not greater than 4-heptylphenol although 4-octylphenol has a greater Kow value than 4-heptylphenol. This similar removal effi- …
Number of citations: 115 link.springer.com
J Li, Y Wu, H Bai, X Wen, Q Zhou, Y Yuan, Y Liu… - Chemosphere, 2021 - Elsevier
… In neutral condition, MrGO showed extremely high adsorption capacity of three typical alkylphenols, 4-heptylphenol (4-HP), 4-tert-octylphenol (4-OP), and 4-nonylphenol (4-NP), which …
Number of citations: 10 www.sciencedirect.com
S Li, X Jiao, H Yang - Langmuir, 2013 - ACS Publications
… We chose hydrophobic 4-heptylphenol to examine the adsorption … 4-heptylphenol percentage with time, which is the residual 4-heptylphenol concentration/the initial 4-heptylphenol …
Number of citations: 57 pubs.acs.org
X Jin, R Tsukimura, T Aihara, H Miura, T Shishido… - Nature Catalysis, 2021 - nature.com
… % of platinum in the catalyst), prepared by the incipient wetness impregnation method without any pretreatment procedure, was directly applied to the hydrogenolysis of 4-heptylphenol (…
Number of citations: 29 www.nature.com
Y Wu, K Luo, Y Liu, W Chen, Z Bai, S Tang - Journal of Chromatography A, 2022 - Elsevier
… Compared with 4-heptylphenol, 4-tert-octylphenol has a tert-octyl group with greater steric … Thus, 4-tert-octylphenol with greater polarity was eluted earlier than 4-heptylphenol. Effect …
Number of citations: 11 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.